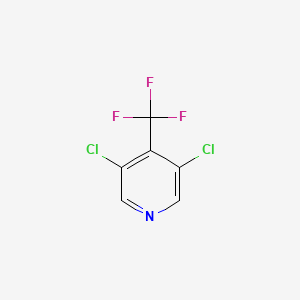

3,5-Dichloro-4-(trifluoromethyl)pyridine

描述

Structure

3D Structure

属性

IUPAC Name |

3,5-dichloro-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F3N/c7-3-1-12-2-4(8)5(3)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIUKPABXRIYGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701260476 | |

| Record name | Pyridine, 3,5-dichloro-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701260476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221272-92-9 | |

| Record name | Pyridine, 3,5-dichloro-4-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221272-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 3,5-dichloro-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701260476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Dichloro 4 Trifluoromethyl Pyridine and Its Derivatives

De Novo Synthesis Approaches

Building the substituted pyridine (B92270) ring from the ground up offers a powerful strategy for controlling the final substitution pattern. This approach relies on the cyclization of carefully chosen acyclic fragments that already contain the necessary substituents or functional groups that can be readily converted to them.

Cyclization Reactions and Ring Formation for Substituted Pyridines

The construction of the pyridine core can be achieved through various cyclization strategies, which provide access to a wide range of substitution patterns. These methods are often modular, allowing for the synthesis of highly substituted pyridines. nih.gov

Classical methods like the Hantzsch and Bohlmann-Rahtz syntheses are foundational but can be limited by the scope of compatible reacting components. nih.gov Modern approaches have expanded the synthetic toolbox considerably. Transition-metal-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles have emerged as a straightforward and efficient route to pyridine derivatives. rsc.org Cobalt-catalyzed versions of this reaction are particularly noted for their versatility. rsc.org

Other notable methods include:

Cascade Reactions: A copper-catalyzed cascade reaction involving alkenylboronic acids and α,β-unsaturated ketoxime O-pentafluorobenzoates leads to highly substituted pyridines through a sequence of C-N cross-coupling, electrocyclization, and aerobic oxidation, with yields ranging from 43–91%. nih.gov

Diels-Alder Cycloadditions: Aza-Diels-Alder reactions are a key approach where the nitrogen atom can be incorporated in either the diene or dienophile component. nih.govacs.org For instance, vinylallenes react with sulfonyl cyanides in a [4+2] cycloaddition to form isopyridine intermediates, which then aromatize to pyridines. acs.org Another multicomponent method uses a catalytic intermolecular aza-Wittig reaction to generate 2-azadienes, which then undergo Diels-Alder reactions to afford diverse tri- and tetrasubstituted pyridines. nih.gov

Domino Reactions: A one-pot domino cyclization-oxidative aromatization approach using a bifunctional palladium-on-carbon/solid acid catalyst under microwave irradiation can synthesize substituted pyridines from acyclic precursors. organic-chemistry.org

Table 1: Selected De Novo Pyridine Synthesis Methodologies

| Method | Key Reactants | Catalyst/Conditions | Key Features |

|---|---|---|---|

| Cu-Catalyzed Cascade nih.gov | Alkenylboronic acids, α,β-unsaturated ketoxime O-pentafluorobenzoates | Copper catalyst, aerobic oxidation | Modular, good functional group tolerance, moderate to excellent yields (43-91%). |

| Co-Catalyzed [2+2+2] Cycloaddition rsc.org | Diynes, Nitriles | Cobalt complexes | Straightforward and efficient access to multi-substituted pyridines. |

| Aza-Wittig/Diels-Alder Sequence nih.gov | α,β-unsaturated acids, aldehydes, enamines | Phosphine (B1218219) oxide catalyst, heat | Three-component, two-pot process providing rapid access to diverse pyridines. |

| Vinylallene/Sulfonyl Cyanide [4+2] Cycloaddition acs.org | Vinylallenes, Arylsulfonyl cyanides | Heat or base | Convergent strategy for multisubstituted pyridines. |

Regioselective Halogenation Strategies

Achieving specific halogenation patterns during or immediately following ring construction is crucial for synthesizing compounds like 3,5-dichloro-4-(trifluoromethyl)pyridine. Regioselective halogenation of pyridine rings is a persistent challenge due to the electron-deficient nature of the heterocycle, which makes electrophilic aromatic substitution (EAS) difficult, often requiring harsh conditions like strong acids and high temperatures. nih.govchemrxiv.org

Innovative strategies have been developed to overcome these limitations:

Ring-Opening/Closing Sequences: One method involves the temporary transformation of the pyridine ring into a more reactive Zincke imine intermediate. chemrxiv.orgmountainscholar.org This open-chain species can undergo highly regioselective halogenation under mild conditions before ring-closing to regenerate the aromatic pyridine, now with a halogen at the 3-position. chemrxiv.orgmountainscholar.org

N-Oxide Activation: Halogenation of pyridine N-oxides is a well-established strategy for achieving 2-selectivity. researchgate.net Activation of the N-oxide with an electrophile like oxalyl chloride or SO₂Cl₂ facilitates nucleophilic attack by a halide at the C2-position. researchgate.net

Phosphonium (B103445) Salt Intermediates: A two-step strategy allows for the halogenation of pyridines at the 4-position. nih.govacs.org This involves the installation of a specially designed heterocyclic phosphine at the 4-position to form a phosphonium salt, which is then displaced by a halide nucleophile. nih.govacs.org This method is effective for a broad range of unactivated pyridines. nih.gov

Introduction of the Trifluoromethyl Group via Various Protocols

For a de novo synthesis of a 4-(trifluoromethyl)pyridine (B1295354) derivative, the trifluoromethyl group is typically incorporated into one of the acyclic building blocks before the cyclization step. nih.gov This approach circumvents the potential difficulties and regioselectivity issues associated with the direct trifluoromethylation of a pre-formed pyridine ring.

The synthesis of trifluoromethyl-containing building blocks is a key aspect of this strategy. nih.gov These precursors can then be used in various cyclocondensation reactions to construct the desired trifluoromethylpyridine (TFMP) derivative. nih.gov This method is one of the most common industrial approaches for preparing TFMP compounds, alongside the halogen exchange of trichloromethylpyridines. nih.gov

Functionalization of Pre-existing Pyridine Scaffolds

An alternative and widely used approach involves the stepwise modification of a readily available pyridine or a substituted pyridine precursor. This strategy relies on the selective introduction of chlorine atoms and the trifluoromethyl group onto the existing heterocyclic ring.

Selective Chlorination and its Control

Controlling the regioselectivity of chlorination on a pyridine ring, especially one already bearing a substituent like a trifluoromethyl group, is a critical step. The electronic properties of the existing substituent heavily influence the position of subsequent electrophilic attack.

Vapor-Phase Chlorination: Simultaneous vapor-phase chlorination can be performed at high temperatures (>300°C) over transition metal catalysts. nih.gov The number of chlorine atoms introduced can be controlled to some extent by adjusting the molar ratio of chlorine gas and the reaction temperature, although the formation of by-products is often unavoidable. nih.gov

Liquid-Phase Chlorination: Liquid-phase chlorination is another common method. For example, 2-chloro-5-trifluoromethylpyridine can be chlorinated using chlorine gas in the presence of a catalyst like ferric chloride at elevated temperatures (150-170°C) to produce 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209). alfa-chemical.com

N-Oxide Mediated Halogenation: The use of pyridine N-oxides allows for selective halogenation at the 2-position under mild conditions. researchgate.net This method demonstrates excellent regioselectivity, with the halide being incorporated at the more electron-deficient side of unsymmetrical pyridine N-oxides. researchgate.net

Deprotonative Metalation: The combination of a lithium amide base and a zinc chloride complex can achieve C-2 selective deprotonation of halopyridines. acs.org The resulting organozinc species can then be trapped with an electrophile, offering a route to further functionalization while suppressing side reactions like halogen dance. acs.org

Trifluoromethylation of Pyridine Rings (e.g., nucleophilic, electrophilic, radical)

Directly introducing a trifluoromethyl group onto a pyridine ring is a highly valuable transformation. nih.govresearchoutreach.org The method chosen often depends on the electronic nature of the pyridine substrate and the desired regioselectivity.

Nucleophilic Trifluoromethylation: Pyridines are electron-deficient and thus susceptible to nucleophilic attack at the 2- and 4-positions. chemistryviews.org Direct nucleophilic trifluoromethylation at the C3 position has been historically challenging. chemistryviews.org A recent breakthrough involves a two-step process: first, the pyridine ring is activated via hydrosilylation to form an enamine-like intermediate. This intermediate then reacts with an electrophilic CF₃ source (which acts as a nucleophilic CF₃ equivalent in this context), such as a Togni reagent, to achieve selective trifluoromethylation at the 3-position. chemistryviews.orgchemrxiv.orgnih.gov

Radical Trifluoromethylation: Trifluoromethyl radicals can be used to functionalize pyridine rings, but these reactions often suffer from low regioselectivity, yielding a mixture of 2-, 3-, and 4-trifluoromethylated products due to the high reactivity of the radical species. chemrxiv.org

Copper-Mediated Trifluoromethylation: The direct introduction of a trifluoromethyl group can be achieved via substitution reactions on halopyridines. nih.gov For instance, copper-mediated reactions using a trifluoromethyl active species, such as (trifluoromethyl)trimethylsilane (B129416) with a copper(I) iodide catalyst, can displace a halide (like iodide) from the pyridine ring to install the CF₃ group. nih.govchemicalbook.com This method was used to synthesize 3,5-dichloro-2-(trifluoromethyl)pyridine (B1331111) from 3,5-dichloro-2-iodopyridine (B577646) with a 92% yield. chemicalbook.com

Table 2: Selected Direct Trifluoromethylation Methodologies for Pyridine Rings

| Method | Reagent Type | Key Reagents/Conditions | Regioselectivity |

|---|

| Nucleophilic (via activation) chemistryviews.orgchemrxiv.orgnih.gov | Electrophilic CF₃⁺ source on activated pyridine | 1. Hydrosilylation (e.g., methylphenylsilane, B(C₆F₅)₃) 2. Togni Reagent I | C3-Position | | Radical chemrxiv.org | Radical CF₃ source | Trifluoromethyl radical sources | Generally low; mixture of isomers (C2, C3, C4) | | Copper-Mediated Nucleophilic Substitution nih.govchemicalbook.com | Nucleophilic CF₃⁻ equivalent | (Trifluoromethyl)trimethylsilane, CuI, KF | Position of leaving group (e.g., I, Br) |

Advanced Synthetic Techniques

The quest for more efficient and selective methods for the synthesis of complex molecules like this compound has led to the development of advanced synthetic techniques. These methods often offer improvements in yield, regioselectivity, and functional group tolerance compared to traditional approaches.

Metal-Catalyzed Synthetic Routes (e.g., Palladium-catalyzed reactions)

Palladium-catalyzed cross-coupling and C-H functionalization reactions have emerged as powerful tools for the synthesis of highly substituted aromatic and heteroaromatic compounds. While direct palladium-catalyzed dichlorination of 4-(trifluoromethyl)pyridine at the 3 and 5 positions is not extensively documented in readily available literature, analogous reactions on related pyridine systems suggest plausible pathways.

Palladium catalysis is instrumental in various transformations involving pyridine rings. For instance, palladium-catalyzed monoalkoxycarbonylation of 2,3-dichloro-5-(trifluoromethyl)pyridine has been reported, showcasing the utility of palladium in functionalizing dichlorinated trifluoromethylpyridines. acs.org Furthermore, palladium-catalyzed cross-coupling reactions of pyridine-3,4-diol (B75182) derivatives, which can be substituted with a trifluoromethyl group, have been successfully demonstrated to construct extended π-systems. mdpi.combeilstein-journals.org These reactions typically involve the conversion of hydroxyl groups into better leaving groups like triflates or nonaflates, followed by coupling with various partners. mdpi.combeilstein-journals.org

The regioselective functionalization of pyridines is a significant challenge. However, palladium-catalyzed C-4 selective coupling of 2,4-dichloropyridines with boronic esters has been developed, offering a pathway to C-4 arylated pyridines. nih.gov This suggests the potential for selectively introducing substituents at specific positions on a pre-halogenated pyridine ring.

Direct C-H functionalization is another promising avenue. While direct C-H dichlorination of 4-(trifluoromethyl)pyridine remains a synthetic challenge, palladium-catalyzed C-H activation is a well-established strategy for the functionalization of pyridines. The regioselectivity of such reactions is often directed by a directing group on the pyridine ring or is inherent to the electronic properties of the substrate.

The following table summarizes examples of palladium-catalyzed reactions on pyridine derivatives, which could be conceptually applied or adapted for the synthesis of this compound or its derivatives.

| Reaction Type | Substrate | Catalyst/Reagents | Product | Reference |

| Monoalkoxycarbonylation | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Palladium catalyst | Alkoxycarbonyl-2,3-dichloro-5-(trifluoromethyl)pyridine | acs.org |

| Cross-coupling | Pyridine-3,4-diol bis(perfluoroalkanesulfonates) | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃, CuI | Bis-coupled pyridine derivatives | mdpi.combeilstein-journals.org |

| C-4 Selective Coupling | 2,4-Dichloropyridines | Palladium catalyst, boronic esters | C-4 arylated pyridines | nih.gov |

| Trifluoromethylation | Aryl Chlorides | Palladium catalyst, TESCF₃, KF | Aryl Trifluoromethyls | mit.edu |

These examples highlight the versatility of palladium catalysis in the synthesis of functionalized pyridines. Future research may focus on the development of a direct, regioselective palladium-catalyzed C-H dichlorination of 4-(trifluoromethyl)pyridine to provide a more atom-economical and efficient route to the target molecule.

Green Chemistry Principles in the Synthesis of Fluorinated Heterocycles

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. The synthesis of fluorinated heterocycles, including this compound, can benefit significantly from the application of these principles. rasayanjournal.co.inbiosynce.com

Atom Economy: One of the core principles of green chemistry is maximizing atom economy, which aims to incorporate the maximum number of atoms from the reactants into the final product. nih.gov Traditional multi-step syntheses often suffer from poor atom economy due to the use of stoichiometric reagents and the generation of significant waste. Developing catalytic, one-pot, or multicomponent reactions for the synthesis of this compound would be a significant step towards improving atom economy. nih.gov

Use of Safer Solvents and Reaction Conditions: Many traditional organic reactions utilize volatile and toxic solvents. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids. biosynce.com For instance, pyridine and its derivatives can sometimes act as green solvents due to their relatively high boiling points and low volatility. biosynce.com Microwave-assisted synthesis and ultrasound have also been recognized as green chemistry tools that can accelerate reactions, often in the absence of traditional solvents or with reduced solvent usage. nih.govresearchgate.net The development of solvent-free or solid-state reactions, such as mechanochemical protocols for fluorination, further aligns with these principles. rsc.org

Catalysis: The use of catalysts, particularly recyclable heterogeneous catalysts, is a cornerstone of green chemistry. Catalytic reactions are often more selective, require milder conditions, and generate less waste compared to stoichiometric reactions. rsc.org While homogeneous palladium catalysts are widely used for their high activity, the development of robust and recyclable heterogeneous palladium catalysts for the synthesis of fluorinated pyridines would be a significant advancement. Iron-catalyzed cyclization reactions for the synthesis of pyridines have also been reported as a greener alternative. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts that can promote reactions under milder conditions is a key aspect of improving energy efficiency. doaj.org

Designing Safer Chemicals: This principle focuses on designing molecules with reduced toxicity while maintaining their desired function. While the biological activity of this compound is the primary driver for its synthesis, understanding the structure-toxicity relationship of fluorinated pyridines can guide the design of safer and more effective analogs. numberanalytics.com

The application of these green chemistry principles to the synthesis of this compound and its derivatives presents both challenges and opportunities. Future research in this area will likely focus on developing novel catalytic systems, exploring greener reaction media, and designing more atom-economical synthetic routes to this important class of compounds.

Chemical Reactivity and Transformation of 3,5 Dichloro 4 Trifluoromethyl Pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings like pyridine (B92270). The reaction proceeds via a two-step mechanism involving the formation of a negatively charged Meisenheimer intermediate, followed by the expulsion of a leaving group.

Site-Selective Substitution at Halogenated Positions

In 3,5-Dichloro-4-(trifluoromethyl)pyridine, the two chlorine atoms are potential sites for nucleophilic attack. The strong electron-withdrawing effect of the para-trifluoromethyl group is expected to activate both the C-3 and C-5 positions towards SNAr. Generally, in pyridines, nucleophilic attack is favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance. However, with leaving groups at the 3- and 5-positions and a powerful activating group at the 4-position, the electronic landscape is altered. Without direct experimental evidence, predicting the site-selectivity between the C-3 and C-5 positions is challenging. Steric hindrance from the adjacent trifluoromethyl group might play a role, but the electronic effects are likely to be dominant.

Reactivity with Various Nucleophiles (e.g., Amines, Alkoxides, Thiols)

The reaction of this compound with various nucleophiles such as amines, alkoxides, and thiols is anticipated to yield monosubstituted products under controlled conditions.

Amines: Amination reactions would lead to the formation of aminopyridine derivatives. The reaction typically requires a base to neutralize the HCl generated.

Alkoxides: Reaction with alkoxides would produce the corresponding alkoxy-substituted pyridines. These reactions are often carried out using the sodium or potassium salt of the desired alcohol.

Thiols: Thiolates are excellent nucleophiles for SNAr reactions and would be expected to react readily with this compound to form thioethers.

Despite the theoretical feasibility of these reactions, specific examples with detailed conditions and yields for this compound are not readily found in the surveyed literature.

Mechanistic Studies of SNAr Selectivity

Detailed mechanistic studies involving kinetic analysis and computational modeling would be necessary to elucidate the precise factors governing the regioselectivity of SNAr reactions on this substrate. Such studies would quantify the influence of the trifluoromethyl group and the relative stability of the possible Meisenheimer intermediates. However, no such specific mechanistic investigations for this compound have been identified.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions would be instrumental in further functionalizing the this compound core.

Suzuki-Miyaura Coupling and Regioselectivity

The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with a halide, is a widely used method for forming C-C bonds. For this compound, a selective monocoupling would be the desired outcome. The regioselectivity would depend on the catalyst system and reaction conditions. In some dihalopyridine systems, selectivity can be controlled by the choice of ligand. For instance, studies on 3,5-dichloropyridazines have shown that ligand choice can direct the coupling to either the 3- or 5-position. A similar strategy might be applicable here, but specific research on this compound is lacking.

Other Cross-Coupling Reactions (e.g., Sonogashira, Stille, Buchwald-Hartwig)

Other important cross-coupling reactions could also be employed:

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide. It would be a viable method for introducing alkynyl groups onto the pyridine ring.

Stille Coupling: The Stille reaction uses an organotin reagent and is known for its tolerance of a wide range of functional groups.

Buchwald-Hartwig Amination: This palladium-catalyzed amination is a versatile alternative to classical SNAr for forming C-N bonds and often proceeds under milder conditions with a broader substrate scope.

While these reactions are standard in organic synthesis, their application to this compound, particularly concerning regioselectivity and efficiency, is not documented in the reviewed scientific literature.

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a dominant feature of this compound, profoundly influencing its chemical properties. This group is known for its high stability, hydrophobicity, and strong electron-withdrawing nature, which are derived from the robust C-F bonds.

The transformation of the trifluoromethyl group is a chemically challenging endeavor due to the high strength of its carbon-fluorine bonds. researchgate.net The CF₃ group is generally considered a stable and robust functional group, resistant to many common reaction conditions. However, recent advancements in synthetic chemistry have established methods for its selective modification.

One area of progress is the selective cleavage of a single C-F bond. For instance, catalytic thiolation and azidation of trifluoromethylarenes have been achieved using an ortho-silyl group to assist the reaction, affording difluoromethylenes. researchgate.net Another approach involves protolytic defluorination using superacids like triflic acid (CF₃SO₃H), which can convert trifluoromethyl groups into carboxylic acids upon hydrolytic workup. nih.gov Research has also demonstrated the conversion of trifluoromethyl arenes into methyl-dithioesters using a microwave-assisted method with a BF₃SMe₂ complex. researchgate.net Furthermore, replacing a -CF₃ group with a difluoromethyl (-CHF₂) group is a known transformation that can alter a molecule's properties, such as increasing solubility in polar solvents while reducing thermal stability.

These transformations, while not all documented specifically for this compound, represent established chemical principles for the functionalization of aromatic CF₃ groups and are applicable to this compound class. researchgate.net

The trifluoromethyl group exerts a powerful influence on the reactivity of the pyridine ring. As one of the strongest electron-withdrawing groups in organic chemistry, the CF₃ group significantly reduces the electron density of the aromatic ring system. This effect is compounded by the presence of two chlorine atoms, making the pyridine ring in this compound highly electron-deficient.

This pronounced electron deficiency has two major consequences for the ring's reactivity:

Deactivation towards Electrophilic Substitution : The strong pull of electrons away from the ring makes it less susceptible to attack by electrophiles.

Activation towards Nucleophilic Substitution : Conversely, the electron-poor nature of the ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atoms can be displaced by various nucleophiles.

The position of the CF₃ group at C-4, flanked by chlorine atoms at C-3 and C-5, enhances the reactivity at the chlorine-bearing carbons towards nucleophiles. This substitution pattern is leveraged in the synthesis of complex agrochemicals where the chlorine atoms are displaced. The CF₃ group also provides metabolic stability by resisting oxidative degradation in biological systems. In some related trifluoromethylpyridine derivatives, the strong electronegativity of the CF₃ moiety has been found to trigger intramolecular nucleophilic aromatic substitution reactions. nih.gov

Electrophilic and Radical Reactivity Studies

The electronic properties of this compound, dominated by three potent electron-withdrawing groups, largely dictate its reactivity in electrophilic and radical reactions.

The pyridine ring is inherently electron-deficient, and this characteristic is greatly amplified by the two chloro substituents and the C-4 trifluoromethyl group. Consequently, the molecule is strongly deactivated towards classical electrophilic aromatic substitution reactions. Such reactions typically require electron-rich aromatic systems to proceed efficiently, making them highly unfavorable for this compound under standard conditions. However, it has been noted that the 3,5-dichloro configuration in some pyridine derivatives can enhance electrophilic substitution reactivity compared to other isomeric forms, a feature that has been utilized in agrochemical synthesis.

Studies involving radical reactions on pyridine systems offer insight into potential transformations. The direct trifluoromethylation of pyridine rings using trifluoromethyl radicals is known but often suffers from a lack of regioselectivity, yielding a mixture of 2-, 3-, and 4-substituted products due to the high reactivity of the radical species. researchgate.netacs.org More controlled methods, such as photoredox catalysis, allow for the direct C-H trifluoromethylation of unactivated arenes and heteroarenes under mild conditions, representing a modern approach to installing CF₃ groups. princeton.eduresearchgate.net The synthesis of related compounds can also involve radical mechanisms, such as the radical chlorination of precursors to build the chlorinated pyridine scaffold.

Spectroscopic and Structural Elucidation of 3,5 Dichloro 4 Trifluoromethyl Pyridine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the connectivity and environment of atoms. For halogenated pyridines, multi-nuclear and multi-dimensional NMR methods are particularly powerful.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F, ¹⁵N) for Comprehensive Structural Assignment

A comprehensive structural assignment of 3,5-Dichloro-4-(trifluoromethyl)pyridine is achieved by integrating data from ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectroscopy. Due to the molecule's symmetry, the two protons at the C-2 and C-6 positions are chemically equivalent, as are the two chlorine-substituted carbons (C-3 and C-5). This symmetry simplifies the spectra.

¹H NMR: The ¹H NMR spectrum is expected to show a single singlet for the two equivalent aromatic protons (H-2 and H-6). In the related compound, 2,6-Dichloro-4-(trifluoromethyl)pyridine, these protons appear as a singlet at approximately 7.79 ppm in CDCl₃. tcichemicals.com For 2-chloro-4-(trifluoromethyl)pyridine, the proton at C-6 gives a doublet at 8.60 ppm, while the proton at C-5 appears as a singlet at 7.58 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum will display four distinct signals: one for the equivalent C-2 and C-6 carbons, one for the equivalent C-3 and C-5 carbons, one for the C-4 carbon attached to the trifluoromethyl group, and one for the trifluoromethyl carbon itself. The carbon signals are influenced by the electronegativity of the substituents. The carbons bonded to chlorine (C-3/C-5) will be significantly shielded, while the carbon attached to the electron-withdrawing CF₃ group (C-4) will be deshielded. The CF₃ carbon signal will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JC-F). For comparison, in 2-(4-(trifluoromethyl)phenyl)pyridine, the CF₃ carbon shows a quartet with ¹JC-F = 273.0 Hz. rsc.org

¹⁹F NMR: The ¹⁹F NMR spectrum is a powerful tool for identifying fluorinated compounds due to its high sensitivity and wide chemical shift range. wikipedia.orgslideshare.net For this compound, a single sharp singlet is expected for the three equivalent fluorine atoms of the CF₃ group, as there are no adjacent protons or fluorine atoms to cause coupling. The chemical shift of the CF₃ group is sensitive to its electronic environment. In various trifluoromethyl-substituted pyridines, the ¹⁹F signal typically appears between -60 and -70 ppm relative to CFCl₃. rsc.orgspectrabase.com For example, the ¹⁹F NMR signal for 2-(4-(trifluoromethyl)phenyl)pyridine appears at -62.6 ppm. rsc.org

¹⁵N NMR: ¹⁵N NMR spectroscopy provides direct information about the nitrogen atom in the pyridine (B92270) ring. The chemical shift of the nitrogen is sensitive to the electronic effects of the ring substituents. researchgate.net Protonation or quaternization of the nitrogen atom leads to a significant downfield shift in the ¹⁵N NMR spectrum. pw.edu.plspectrabase.com For substituted pyridines, the chemical shifts can vary widely, but the presence of electron-withdrawing chloro and trifluoromethyl groups is expected to shift the nitrogen resonance to a higher frequency compared to unsubstituted pyridine.

Table 1: Predicted and Comparative NMR Data for this compound and Related Compounds

| Nucleus | Compound | Position | Chemical Shift (ppm) | Multiplicity / Coupling Constant (J) | Reference |

| ¹H | 2,6-Dichloro-4-(trifluoromethyl)pyridine | H-3, H-5 | 7.79 | s | tcichemicals.com |

| 2-Chloro-4-(trifluoromethyl)pyridine | H-6 | 8.60 | d | rsc.org | |

| H-5 | 7.58 | s | rsc.org | ||

| H-3 | 7.46 | d | rsc.org | ||

| ¹³C | 2-(4-(Trifluoromethyl)phenyl)pyridine | CF₃ | 124.2 | q, ¹JC-F = 273.0 Hz | rsc.org |

| C-ipso (CF₃) | 130.7 | q, ²JC-F = 32.6 Hz | rsc.org | ||

| ¹⁹F | 2-(4-(Trifluoromethyl)phenyl)pyridine | CF₃ | -62.6 | s | rsc.org |

| 2-Chloro-3-(trifluoromethyl)pyridine | CF₃ | -68.3 | s | rsc.org |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for establishing unambiguous connectivity within a molecule. emerypharma.commnstate.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. mnstate.edu For the parent this compound, a COSY spectrum would not provide additional information as there is only one proton environment. However, for asymmetrically substituted derivatives, COSY is invaluable for identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation). youtube.comustc.edu.cn For the title compound, it would show a single cross-peak connecting the signal of the H-2/H-6 protons to the signal of the C-2/C-6 carbons. Edited HSQC can further distinguish CH/CH₃ groups from CH₂ groups. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for mapping the carbon skeleton by showing correlations between protons and carbons over two or three bonds (²JC-H, ³JC-H). ustc.edu.cnnih.gov For this compound, the H-2/H-6 protons would be expected to show the following key correlations:

A three-bond correlation (³J) to the C-4 carbon, confirming the position of the trifluoromethyl group relative to the protons.

A two-bond correlation (²J) to the C-3/C-5 carbons, confirming the position of the chlorine atoms.

A three-bond correlation (³J) across the nitrogen atom to the other equivalent carbon (C-6/C-2).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and conformation. For a planar molecule like this, NOESY can help confirm through-space proximity of substituents in more complex derivatives.

Computational Prediction and Interpretation of NMR Parameters

Computational chemistry, particularly Density Functional Theory (DFT), has become a vital tool for predicting and validating NMR parameters. rsc.orgresearchgate.netrsc.org The process involves calculating the magnetic shielding tensors for each nucleus in a computationally modeled structure. These values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory. nih.gov

For complex molecules or when multiple isomers are possible, DFT calculations can be decisive. By calculating the expected ¹H, ¹³C, and ¹⁹F NMR spectra for all potential isomers, a direct comparison with experimental data can confirm the correct structure. rsc.org Functionals such as ωB97XD combined with appropriate basis sets like aug-cc-pvdz have shown good accuracy in predicting ¹⁹F NMR chemical shifts. rsc.orgrsc.org These computational methods can also predict coupling constants, which further aids in structural verification.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, allowing for the determination of its elemental composition with high confidence. For this compound (C₆H₂Cl₂F₃N), the expected monoisotopic mass is 214.9516 Da.

The fragmentation pattern in the mass spectrum offers structural clues. Key fragmentation pathways for this molecule under electron ionization (EI) would likely include:

Loss of a Chlorine Atom: A primary fragmentation would be the cleavage of a C-Cl bond, resulting in an [M-Cl]⁺ ion. The presence of two chlorine atoms will lead to a characteristic isotopic pattern for the molecular ion peak (M⁺) and subsequent chlorine-containing fragments, with relative intensities of approximately 9:6:1 for clusters with two chlorines (M, M+2, M+4) and 3:1 for clusters with one chlorine (M-Cl, M-Cl+2).

Loss of the Trifluoromethyl Group: Cleavage of the C-CF₃ bond would lead to an [M-CF₃]⁺ ion.

Ring Cleavage: Fragmentation of the pyridine ring itself can lead to smaller charged species.

Analysis of related compounds, such as 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209), confirms these general fragmentation behaviors.

Table 2: Predicted HRMS Data for this compound

| Species | Formula | Calculated Monoisotopic Mass (Da) |

| [M]⁺ | [C₆H₂³⁵Cl₂F₃N]⁺ | 214.9516 |

| [M+2]⁺ | [C₆H₂³⁵Cl³⁷ClF₃N]⁺ | 216.9487 |

| [M+4]⁺ | [C₆H₂³⁷Cl₂F₃N]⁺ | 218.9457 |

| [M-Cl]⁺ | [C₆H₂³⁵ClF₃N]⁺ | 180.9828 |

| [M-CF₃]⁺ | [C₅H₂³⁵Cl₂N]⁺ | 145.9619 |

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, offers significant insight. researchgate.net

Molecular Geometry and Conformation in Crystalline State

The pyridine ring is expected to be essentially planar. mostwiedzy.pl The substituents (Cl and CF₃) will lie in or very close to this plane.

Bond Lengths and Angles: The C-Cl and C-C bond lengths within the aromatic ring will be consistent with those of other chlorinated pyridines. The C-CF₃ bond length and the C-C-F and F-C-F bond angles of the trifluoromethyl group will adopt a standard tetrahedral-like geometry.

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the solid state is dictated by a variety of non-covalent interactions, which in turn influence the material's bulk properties. For substituted pyridines, including this compound, the crystal packing is expected to be governed by a combination of halogen bonding, hydrogen bonding, and π-π stacking interactions.

Halogen Bonding: The chlorine atoms in the 3 and 5 positions are potential halogen bond donors. This interaction would involve the electrophilic region on the chlorine atom interacting with a nucleophilic site on an adjacent molecule, such as the nitrogen atom of the pyridine ring.

π-π Stacking: The electron-deficient nature of the aromatic ring, a result of the electron-withdrawing substituents, could favor π-π stacking interactions with other aromatic systems. In the crystal lattice of similar pyridine derivatives, these interactions often lead to the formation of layered or columnar structures.

Hydrogen Bonding: Although the primary molecule lacks strong hydrogen bond donors, in the presence of suitable solvents or in co-crystals, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor.

It is important to note that the interplay of these interactions will determine the final crystal packing motif, and without experimental crystallographic data, these remain well-informed predictions based on the behavior of analogous compounds.

Vibrational Spectroscopy (IR and Raman) for Mode Assignment and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's vibrational modes. These techniques are invaluable for structural elucidation and conformational analysis. For this compound, the vibrational spectrum can be understood by considering the characteristic frequencies of the pyridine ring and the vibrations associated with the chloro and trifluoromethyl substituents.

The vibrational modes of the parent pyridine molecule are well-characterized. cdnsciencepub.comaps.org The substitution with two chlorine atoms and a trifluoromethyl group will lead to shifts in the positions of these bands and the appearance of new bands corresponding to the substituent vibrations.

Ring Vibrations: The pyridine ring has several characteristic stretching and bending vibrations. The C-C and C-N stretching vibrations are typically observed in the 1400-1650 cm⁻¹ region. uzh.ch The ring breathing mode, a symmetric stretching of the entire ring, is a strong band in the Raman spectrum and is sensitive to substitution. For pyridine, this mode is observed around 992 cm⁻¹. The presence of heavy chlorine atoms and the bulky trifluoromethyl group is expected to shift this mode to a lower frequency.

Substituent Vibrations:

C-Cl Vibrations: The C-Cl stretching vibrations are typically found in the 600-800 cm⁻¹ region. For a molecule with two C-Cl bonds, both symmetric and asymmetric stretching modes are expected.

CF₃ Vibrations: The trifluoromethyl group has several characteristic vibrations. The symmetric and asymmetric C-F stretching modes are strong in the IR spectrum and usually appear in the 1100-1300 cm⁻¹ region. The CF₃ deformation (bending) modes are expected at lower frequencies.

A detailed assignment of the vibrational modes would require computational studies, such as Density Functional Theory (DFT) calculations, in conjunction with experimental IR and Raman spectra. Such calculations can predict the vibrational frequencies and intensities, aiding in the definitive assignment of the observed spectral bands. mdpi.com

Interactive Data Table: Predicted Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H Stretching | 3050 - 3100 | Weak | Medium |

| C-C/C-N Ring Stretching | 1400 - 1600 | Medium-Strong | Medium-Strong |

| C-F Asymmetric Stretching | 1200 - 1300 | Very Strong | Weak |

| C-F Symmetric Stretching | 1100 - 1200 | Strong | Medium |

| Ring Breathing | 950 - 1000 | Weak | Very Strong |

| C-Cl Stretching | 600 - 800 | Strong | Strong |

| CF₃ Deformation | 500 - 700 | Medium | Medium |

| Ring Deformation | 400 - 600 | Medium | Medium |

Note: The predicted frequency ranges and intensities are based on general group frequencies and the expected effects of the substituents. Actual values may vary.

Electronic Spectroscopy (UV-Vis) for Electronic Transition Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule upon absorption of ultraviolet or visible light. For aromatic molecules like this compound, the primary electronic transitions are of the π → π* and n → π* types. uzh.chshu.ac.uklibretexts.org

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. In pyridine, these transitions give rise to strong absorption bands in the UV region. The presence of chloro and trifluoromethyl substituents, which are electron-withdrawing, is expected to cause a bathochromic shift (a shift to longer wavelengths) of these bands compared to unsubstituted pyridine. This is due to the substituents' ability to delocalize the π electron density, thereby lowering the energy gap between the π and π* orbitals.

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, primarily located on the nitrogen atom, to an antibonding π* orbital. uzh.ch These transitions are typically weaker than π → π* transitions and are also sensitive to the electronic nature of the substituents. The electron-withdrawing effect of the chlorine and trifluoromethyl groups will lower the energy of the non-bonding orbital on the nitrogen, leading to a hypsochromic shift (a shift to shorter wavelengths) of the n → π* transition.

The solvent environment can also significantly impact the electronic spectra. shu.ac.uk Polar solvents can stabilize the ground state of the n → π* transition through hydrogen bonding with the nitrogen lone pair, leading to a further hypsochromic shift.

Interactive Data Table: Expected Electronic Transitions for this compound

| Transition Type | Expected Wavelength Range (nm) | Molar Absorptivity (ε) | Solvent Effects |

| π → π | 250 - 280 | High | Bathochromic shift in polar solvents |

| n → π | 270 - 300 | Low | Hypsochromic shift in polar solvents |

Note: The expected wavelength ranges are estimations based on the known spectra of substituted pyridines. Experimental determination is necessary for accurate values.

Computational and Theoretical Studies of 3,5 Dichloro 4 Trifluoromethyl Pyridine

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for understanding the intrinsic properties of molecules like 3,5-dichloro-4-(trifluoromethyl)pyridine. These methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to provide detailed information about molecular structure and reactivity. For a molecule with the complexity of this compound, DFT methods, particularly with hybrid functionals like B3LYP, are often employed as they offer a good balance between computational cost and accuracy.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic structure of this compound is significantly influenced by its substituents. The pyridine (B92270) ring itself is an aromatic heterocycle. The two chlorine atoms at the 3 and 5 positions and the trifluoromethyl (-CF₃) group at the 4 position are all strongly electron-withdrawing. This has a profound effect on the electron distribution within the pyridine ring.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. In substituted pyridines, the HOMO is typically a π-orbital, while the LUMO is a π*-orbital. The electron-withdrawing nature of the chloro and trifluoromethyl groups is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyridine. A lower HOMO energy suggests a lower propensity to donate electrons (i.e., it is less basic and less nucleophilic), while a lower LUMO energy indicates a greater ability to accept electrons, making it more susceptible to nucleophilic attack.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A large HOMO-LUMO gap generally implies high stability and low reactivity. For comparison, computational studies on related compounds can provide insight. For instance, in a study of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265), DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set were used to analyze its electronic properties. nih.gov

Table 1: Calculated Electronic Properties of an Analogous Trifluoromethyl-Substituted Heterocycle (Note: This data is for 2-amino-5-trifluoromethyl-1,3,4-thiadiazole and is provided for illustrative purposes only)

| Parameter | Value (B3LYP/6-311++G(d,p)) |

|---|---|

| HOMO Energy | -7.45 eV |

| LUMO Energy | -1.78 eV |

| HOMO-LUMO Gap | 5.67 eV |

Source: Adapted from DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. nih.gov

Reactivity Descriptors and Prediction of Reaction Pathways

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, can quantify the reactivity of a molecule. These descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Electronegativity (χ) : Measures the ability of a molecule to attract electrons.

Chemical Hardness (η) : Represents the resistance to change in electron distribution or charge transfer. It is related to the HOMO-LUMO gap.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

Given the presence of multiple electron-withdrawing groups, this compound is expected to have a high electronegativity and a high electrophilicity index, making it a strong electrophile. The pyridine nitrogen atom, while typically a site of basicity, will have its basicity significantly reduced due to the inductive effects of the substituents.

Reaction pathways can be predicted by analyzing the molecular electrostatic potential (MEP). The MEP map would likely show a region of negative potential around the nitrogen atom (though diminished) and positive potential on the hydrogen atoms of the ring and around the carbon atoms bonded to the electronegative substituents, indicating sites for electrophilic and nucleophilic attack, respectively. The chlorine atoms are potential leaving groups in nucleophilic aromatic substitution reactions.

Thermochemical Properties and Reaction Energetics

Computational methods can be used to predict thermochemical properties such as the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°). These calculations are typically performed by combining the results of electronic structure calculations with statistical mechanics. While specific calculated values for this compound are not available, the presence of strong C-F and C-Cl bonds suggests a relatively high thermal stability.

Reaction energetics, such as activation energies and reaction enthalpies, can be calculated to understand the feasibility and kinetics of potential reactions. For example, the energetics of nucleophilic substitution at the chloro-substituted positions could be modeled to predict the most likely reaction products.

Conformational Analysis and Potential Energy Surfaces

For a relatively rigid molecule like this compound, the primary conformational flexibility arises from the rotation of the trifluoromethyl group around the C-C bond. A conformational analysis would involve calculating the energy of the molecule as a function of the dihedral angle of this rotation. The potential energy surface is expected to show a low barrier to rotation, with three equivalent minimum energy conformations corresponding to a staggered arrangement of the fluorine atoms relative to the pyridine ring. A study on a related pyridinophane provides an example of how computational methods are used to explore conformational preferences. nii.ac.jp

Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. researchgate.net For this compound, the two hydrogen atoms on the pyridine ring are chemically equivalent and would appear as a single peak in the ¹H NMR spectrum. The strong electron-withdrawing environment would shift this peak downfield. Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom, with their chemical shifts influenced by the attached substituents. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. Online prediction tools can provide estimates for these shifts. nmrdb.orgnmrdb.org

Vibrational Spectroscopy: The infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. These calculations can help in the assignment of experimental spectra. A DFT study on 3,5-dichloro-2,4,6-trifluoropyridine (B155018) demonstrated the utility of this approach. nih.gov The vibrational spectrum of this compound would be characterized by modes corresponding to the pyridine ring vibrations, C-H stretching and bending, C-Cl stretching, and the various vibrations of the CF₃ group.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can provide detailed insights into reaction mechanisms that are often difficult to obtain experimentally. For this compound, this could involve studying the mechanism of its synthesis or its subsequent reactions. For example, the mechanism of nucleophilic aromatic substitution, a common reaction for halo-pyridines, could be investigated. This would involve locating the transition state structures for the addition of a nucleophile and the subsequent elimination of a chloride ion. The calculated activation barriers would indicate the preferred site of substitution. Theoretical studies on the thermal decomposition of related heterocyclic systems have shown how computational methods can elucidate complex reaction pathways. mdpi.com

Applications in Chemical Synthesis and Materials Science Excluding Biological/medicinal

Precursor in the Synthesis of Agrochemical Intermediates

3,5-Dichloro-4-(trifluoromethyl)pyridine is a key intermediate in the production of a range of agrochemicals. jst.go.jp The presence of the trifluoromethyl group, a common feature in modern pesticides, along with the reactive chlorine atoms, makes it a versatile precursor for creating more complex active ingredients. nih.govresearchoutreach.org

The class of trifluoromethylpyridines (TFMPs), to which this compound belongs, is fundamental to the synthesis of numerous crop protection products. nih.govresearchoutreach.org While specific examples for the 3,5-dichloro-4-(trifluoromethyl) isomer are not always explicitly detailed in publicly available literature, the applications of its close isomers, such as 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), provide strong evidence for its utility in this field.

Herbicides: Trifluoromethylpyridine derivatives are crucial intermediates for several herbicides. jst.go.jpnih.gov For instance, the herbicide fluazifop-butyl, an acetyl-CoA carboxylase (ACCase) inhibitor, is synthesized using a trifluoromethylpyridine building block. jst.go.jpnih.gov Another example is the herbicide pyroxsulam, which is used for weed control in cereal crops and contains a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure. nih.gov

Fungicides: The fungicidal properties of compounds derived from dichlorinated trifluoromethylpyridines are also well-documented. A notable example is fluazinam, a potent fungicide that is synthesized from the related intermediate 2,3,5-DCTF. researchoutreach.org This suggests that this compound would be a similarly valuable precursor for novel fungicides.

Insecticides: In the realm of insecticides, 2,3,5-DCTF serves as a starting material for chlorfluazuron, an insect growth regulator. researchoutreach.org The development of insecticides like flonicamid, which contains a 4-trifluoromethyl-pyridine structure, further underscores the importance of this class of compounds in creating effective pest control agents. researchoutreach.org

Table 1: Examples of Agrochemicals Derived from Trifluoromethylpyridine Intermediates

| Agrochemical | Type | Precursor Class |

| Fluazifop-butyl | Herbicide | Trifluoromethylpyridine |

| Pyroxsulam | Herbicide | Trifluoromethylpyridine |

| Fluazinam | Fungicide | Dichlorinated Trifluoromethylpyridine |

| Chlorfluazuron | Insecticide | Dichlorinated Trifluoromethylpyridine |

| Flonicamid | Insecticide | Trifluoromethylpyridine |

The industrial production of agrochemicals often involves multi-step syntheses where compounds like this compound play a pivotal role as intermediates. jst.go.jp The synthesis of trifluoromethylpyridines themselves can be achieved through various methods, with the chlorine/fluorine exchange from a trichloromethylpyridine precursor being a common industrial route. nih.gov

These industrial processes are typically optimized to be economically feasible and to produce the desired isomer in high yield. nih.gov For instance, the synthesis of 2,3,5-DCTF can be achieved through a stepwise liquid-phase or vapor-phase chlorination followed by fluorination. jst.go.jpnih.gov A simultaneous vapor-phase chlorination and fluorination at high temperatures over a transition metal catalyst is another established method. jst.go.jpnih.gov These established industrial methods for related isomers are indicative of the synthetic routes that would be employed for the production and use of this compound in large-scale manufacturing.

Building Block for Advanced Organic Materials

Beyond its well-established role in agrochemical synthesis, the unique electronic properties of this compound make it a potential building block for advanced organic materials. The strong electron-withdrawing nature of both the trifluoromethyl group and the chlorine atoms can be exploited to create materials with specific electronic and photophysical properties.

While specific examples of polymers derived directly from this compound are not extensively reported in the literature, its structural features suggest potential applications in polymer chemistry. The dichlorinated nature of the molecule allows for its incorporation into polymer chains through polycondensation reactions, where the chlorine atoms can be displaced by nucleophilic monomers. The resulting polymers would be expected to exhibit enhanced thermal stability and chemical resistance due to the presence of the trifluoromethyl group.

The synthesis of functional small molecules for materials science is another area where this compound could be utilized. Its electron-deficient pyridine (B92270) ring can participate in the formation of charge-transfer complexes and other electronically active molecules. There is potential for its use in the creation of materials for electronic devices, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where fine-tuning of electronic properties is crucial.

Role as a Ligand in Coordination Chemistry

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a potential ligand for coordination to metal centers. The electron-withdrawing substituents would modulate the electron-donating ability of the nitrogen, influencing the properties of the resulting metal complexes.

Although the coordination chemistry of this compound itself is not widely documented, related trifluoromethyl-substituted pyridine compounds have been used to synthesize coordination complexes. For example, phosphinoylmethyl pyridine N-oxides with trifluoromethyl groups have been shown to coordinate with lanthanide metals. This suggests that this compound could also serve as a ligand, potentially in the formation of catalysts or functional metal-organic frameworks (MOFs). The steric and electronic properties of such a ligand could lead to novel catalytic activities or materials with unique structural and functional properties.

Utilization in Novel Reagents or Catalytic Systems

While this compound is primarily recognized as a synthetic intermediate, its unique electronic and structural properties make it a viable candidate for the development of novel reagents and catalytic systems in non-biological and non-medicinal chemical synthesis. The presence of two reactive chlorine atoms, coupled with the strong electron-withdrawing nature of the trifluoromethyl group, provides a platform for creating specialized molecules with potential applications in catalysis and materials science.

The primary route to developing novel reagents and catalysts from this compound involves the substitution of its chloro groups. These substitution reactions allow for the introduction of functional groups capable of acting as ligands for metal catalysts or as reactive sites in new organometallic reagents.

One of the most explored areas for related halogenated pyridines is in the field of palladium-catalyzed cross-coupling reactions. mdpi.comresearchgate.netmdpi.com While specific research on this compound as a ligand precursor is not extensively documented, its reactivity profile suggests significant potential. The chlorine atoms on the pyridine ring can undergo nucleophilic substitution, allowing for the attachment of chelating groups such as phosphines or amines. quimicaorganica.org These modified pyridine derivatives can then serve as ligands in catalytic systems.

For instance, the substitution of the chlorine atoms with diphenylphosphine (B32561) groups would yield a bidentate phosphine (B1218219) ligand. The electronic properties of such a ligand, and consequently the catalytic activity of its metal complex, would be heavily influenced by the electron-withdrawing trifluoromethyl group on the pyridine backbone. This could be advantageous in catalytic cycles where reductive elimination is the rate-determining step.

The table below outlines potential transformations of this compound to create novel reagents or catalyst precursors, based on established chemical principles for this class of compounds.

| Original Compound | Potential Reagent/Catalyst Precursor | Synthetic Transformation | Potential Application |

| This compound | 3,5-Bis(diphenylphosphino)-4-(trifluoromethyl)pyridine | Nucleophilic substitution with diphenylphosphine | Ligand for cross-coupling reactions (e.g., Suzuki, Heck) |

| This compound | 3,5-Diaryl-4-(trifluoromethyl)pyridine | Suzuki-Miyaura cross-coupling | Precursor for functional materials with specific electronic properties |

| This compound | 3,5-Bis(amino)-4-(trifluoromethyl)pyridine | Nucleophilic aromatic substitution with ammonia (B1221849) or amines | Building block for supramolecular structures or hydrogen-bonding catalysts |

Furthermore, the principles of supramolecular chemistry could be applied, where the specific arrangement of chloro and trifluoromethyl groups can direct the assembly of larger, well-defined structures through non-covalent interactions. acs.org While detailed studies on this compound in this context are not widely available, the potential for its use in designing molecular cages or frameworks with catalytic pockets exists.

Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques (e.g., GC, HPLC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental in the analysis of 3,5-Dichloro-4-(trifluoromethyl)pyridine, allowing for the separation of the compound from impurities and other components in a mixture. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods for purity assessment.

Gas Chromatography (GC):

GC is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and injected into a chromatographic column, where it is separated based on its partitioning between a stationary phase and a mobile gas phase. The separated components are then detected, often by a flame ionization detector (FID) or a thermal conductivity detector (TCD).

Table 1: Illustrative Gas Chromatography (GC) Parameters for Analysis of Halogenated Pyridines

| Parameter | Value |

| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C (FID) |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | Initial temp. 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

| Injection Mode | Split |

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the purity assessment of a wide range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. In HPLC, the sample is dissolved in a suitable solvent and pumped through a column packed with a stationary phase. The separation is achieved based on the differential partitioning of the analytes between the stationary phase and the liquid mobile phase.

For this compound, reversed-phase HPLC is a common approach, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The detection is usually performed using a UV detector, as the pyridine (B92270) ring exhibits strong UV absorbance. The purity of the compound can be determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. Reports on related trifluoromethylpyridine isomers often cite HPLC for purity assessment, with thresholds typically exceeding 95%.

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Conditions for Analysis of Pyridine Derivatives

| Parameter | Value |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Advanced Spectroscopic Quantification (e.g., Quantitative NMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity and concentration of chemical substances without the need for a specific reference standard of the analyte. The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

For this compound, both ¹H NMR and ¹⁹F NMR can be utilized for quantification. ¹⁹F NMR is particularly advantageous due to the presence of the trifluoromethyl group, which provides a strong, distinct signal in a region of the spectrum that is often free from interferences. The chemical shift of the CF₃ group is sensitive to its electronic environment, making it a useful probe for structural confirmation and quantification. For accurate quantification, a certified internal standard with a known concentration and a signal that does not overlap with the analyte's signals is added to the sample. The purity of the analyte is then calculated by comparing the integral of the analyte's signal to that of the internal standard.

Table 3: Key Considerations for Quantitative NMR (qNMR) Analysis

| Factor | Description |

| Internal Standard | Must be of high purity, stable, and have signals that do not overlap with the analyte. |

| Solvent | A deuterated solvent that fully dissolves both the analyte and the internal standard is required. |

| Relaxation Delay | A sufficient delay between pulses is necessary to ensure complete relaxation of all nuclei for accurate integration. |

| Pulse Angle | A calibrated pulse angle (e.g., 90°) is used to maximize the signal-to-noise ratio. |

| Baseline and Phasing | Proper baseline correction and phasing of the spectrum are crucial for accurate integration of the signals. |

Electrochemical Analysis (if applicable)

Electrochemical methods, such as voltammetry, can be employed for the analysis of electroactive compounds. These techniques measure the current response of a substance to an applied potential. For halogenated organic compounds, reductive electrochemistry can often be used to study the cleavage of carbon-halogen bonds.

While specific studies on the electrochemical analysis of this compound are not widely reported, the electrochemical reduction of similar halogenated pyridines has been investigated. For instance, studies on other polychlorinated pyridines have shown that the reduction process is often diffusion-controlled and irreversible. The potential at which the reduction occurs can be influenced by the number and position of the halogen substituents on the pyridine ring.

The applicability of electrochemical methods for the routine quantification of this compound would require the development of a specific and validated method, likely involving a well-defined electrode system and supporting electrolyte. The technique could offer advantages in terms of sensitivity and cost-effectiveness for certain applications.

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a high degree of selectivity and sensitivity for the analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for the unequivocal identification of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a powerful tool for the analysis of a wide range of compounds, including those that are not amenable to GC. It is particularly useful for the analysis of complex matrices. In LC-MS, the effluent from the HPLC column is introduced into a mass spectrometer. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used in LC-MS.

LC-MS can be used for both qualitative and quantitative analysis of this compound. In quantitative applications, tandem mass spectrometry (LC-MS/MS) is often employed. This technique involves selecting the molecular ion of the target compound, fragmenting it, and then monitoring a specific fragment ion. This multiple reaction monitoring (MRM) approach provides a high degree of selectivity and sensitivity, making it suitable for trace-level analysis.

Table 4: Comparison of Hyphenated Analytical Techniques

| Technique | Principle | Advantages | Typical Application |

| GC-MS | Separates volatile compounds by GC and identifies them by their mass spectrum. | High resolution, excellent for structural elucidation of volatile compounds. | Identification of impurities and by-products in synthesis mixtures. chemscene.com |

| LC-MS | Separates compounds by HPLC and identifies them by their mass-to-charge ratio. | Applicable to a wide range of compounds, high sensitivity and selectivity. | Purity analysis and quantification in complex matrices. |

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Remaining Challenges

The academic interest in 3,5-dichloro-4-(trifluoromethyl)pyridine and its structural analogs stems primarily from their utility as versatile building blocks in organic synthesis, particularly in the agrochemical and pharmaceutical industries.

Key Academic Contributions:

A significant contribution to the field is the incorporation of the 3,5-dichloro-4-pyridinyl moiety into complex bioactive molecules. A notable example is the development of potent and selective phosphodiesterase 4 (PDE4) inhibitors. For instance, N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide has been identified as a promising orally active agent for treating lung inflammation. The 3,5-dichloro-4-pyridinyl group in this molecule is crucial for its biological activity.

Furthermore, research on related dichlorinated pyridines has established protocols for selective functionalization. For example, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of 2,3,5-trichloropyridine (B95902) with various arylboronic acids have been developed to regioselectively synthesize 3,5-dichloro-2-arylpyridines in high yields. nih.gov These methods, often employing ligand-free conditions in aqueous media, represent a significant step towards more environmentally benign synthetic processes. nih.gov

Remaining Challenges:

Despite these advancements, several challenges persist in the chemistry of this compound:

Regioselective Synthesis: The synthesis of pyridines with specific substitution patterns remains a formidable challenge. While general methods for pyridine (B92270) synthesis exist, achieving high regioselectivity for a tetra-substituted pyridine like this compound can be complex and often results in isomeric mixtures, necessitating difficult purification steps. The controlled introduction of four different substituents at specific positions on the pyridine ring requires sophisticated synthetic strategies.

Selective Functionalization: The two chlorine atoms at the 3 and 5 positions, flanking the trifluoromethyl group, exhibit similar electronic environments. Achieving selective substitution at one of these positions while leaving the other intact is a significant hurdle. Conventional nucleophilic aromatic substitution reactions often lead to a mixture of products.

Limited Commercial Availability of Starting Materials: The synthesis of 4-trifluoromethylpyridine derivatives is generally less common compared to their 2- and 3-substituted counterparts. nih.gov This can be attributed to the limited availability and higher cost of the necessary starting materials, which in turn hampers extensive academic exploration of compounds like this compound.

| Challenge | Description |

| Regioselective Synthesis | Difficulty in controlling the precise placement of chloro and trifluoromethyl groups on the pyridine ring, often leading to isomeric impurities. |

| Selective Functionalization | The similar reactivity of the two chlorine atoms at positions 3 and 5 makes selective monosubstitution challenging. |

| Starting Material Accessibility | Limited commercial availability and higher cost of 4-picoline derivatives compared to other isomers can hinder research and development. nih.gov |

Emerging Trends in Halogenated and Trifluoromethylated Pyridine Chemistry

The field of halogenated and trifluoromethylated pyridine chemistry is continuously evolving, driven by the demand for novel molecules with enhanced properties. Several emerging trends are shaping the future of this area:

Advanced Catalytic Methods: There is a growing emphasis on the development of more efficient and selective catalytic systems for the functionalization of pyridine rings. This includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, to form new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net The development of specialized ligands that can control the regioselectivity of these reactions is a particularly active area of research. nih.gov

C-H Bond Functionalization: Direct C-H bond functionalization is an increasingly important strategy for the late-stage modification of pyridine derivatives. This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to complex molecules. Research is focused on developing catalysts that can selectively activate and functionalize specific C-H bonds on the pyridine ring.

Photoredox Catalysis: The use of visible light-mediated photoredox catalysis is an emerging trend for the introduction of trifluoromethyl groups and other functionalities onto pyridine rings under mild reaction conditions. This methodology offers a green and efficient alternative to traditional high-temperature methods.

Computational Chemistry: Computational and theoretical chemistry are playing an increasingly vital role in understanding the reactivity of substituted pyridines and in predicting their properties. pipzine-chem.com Density Functional Theory (DFT) calculations, for instance, are used to study reaction mechanisms and to design new catalysts and synthetic routes. pipzine-chem.com

Prospective Areas for Advanced Academic Exploration and Methodological Development

The unique structural features of this compound and related compounds open up several promising avenues for future academic research and methodological development.

Development of Novel Catalytic Systems for Regiodivergent Functionalization: A key area for future research is the design of catalytic systems that can achieve regiodivergent functionalization of the C3 and C5 positions. This would involve the development of ligands that can differentiate between the two chlorine atoms, allowing for the selective synthesis of a wide range of disubstituted derivatives.

Exploration in Medicinal Chemistry: The proven utility of the 3,5-dichloro-4-pyridinyl moiety in PDE4 inhibitors suggests that this scaffold could be a valuable pharmacophore for other biological targets. nih.gov Future research could focus on synthesizing libraries of compounds based on the this compound core and screening them for a variety of biological activities. The trifluoromethyl group is known to enhance metabolic stability and cell membrane permeability, making this an attractive feature for drug design. nih.gov